Phosphonate de diéthyle (4-iodo-benzyl)

Vue d'ensemble

Description

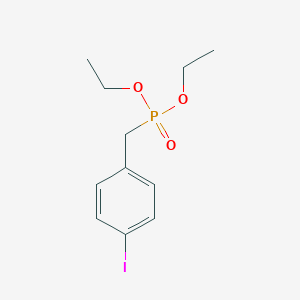

Diethyl (4-Iodobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H16IO3P. It is a colorless to almost colorless clear liquid with a molecular weight of 354.12 g/mol . This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Applications De Recherche Scientifique

Chemical Overview

- Molecular Formula : C₁₁H₁₆IO₃P

- Molecular Weight : 354.12 g/mol

- CAS Number : 173443-43-1

- Appearance : Colorless to almost colorless liquid

Synthetic Applications

Diethyl (4-Iodobenzyl)phosphonate serves as a crucial building block in organic synthesis. It is utilized in the production of complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Key Synthetic Routes

-

Reaction with 4-Iodobenzoyl Chloride :

- Reacts with diethyl phosphite in the presence of a base (e.g., triethylamine) under mild conditions.

- Yields high-purity diethyl (4-Iodobenzyl)phosphonate.

-

Palladium-Catalyzed Cross-Coupling :

- Involves coupling with aryl iodides using a palladium catalyst, enhancing reaction rates through microwave irradiation.

Medicinal Chemistry

In medicinal chemistry, Diethyl (4-Iodobenzyl)phosphonate is studied for its biological activity and potential therapeutic applications. Its phosphonate group allows for interaction with various molecular targets, making it a candidate for enzyme inhibition studies.

Enzyme Inhibition Studies

- Acetylcholinesterase Inhibition : A study demonstrated that Diethyl (4-Iodobenzyl)phosphonate effectively inhibits acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .

- Serine Hydrolases : Research indicates inhibitory effects on serine hydrolases, which are critical in numerous biochemical pathways .

Material Science

Diethyl (4-Iodobenzyl)phosphonate can be employed in developing new materials with unique properties. Its ability to act as a corrosion inhibitor is notable, providing protective qualities to various substrates.

Biological Research

The compound has garnered attention in biological research due to its potential effects on cellular processes. It can influence signaling pathways related to cell growth and apoptosis, positioning it as a candidate for further investigation in cancer research.

Case Studies

- Study on Cellular Effects :

- Synthetic Applications in Drug Development :

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl (4-Iodobenzyl)phosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions involve microwave irradiation, which allows for a quantitative cross-coupling in less than 10 minutes .

Industrial Production Methods

Industrial production methods for Diethyl (4-Iodobenzyl)phosphonate are not extensively documented. the use of palladium-catalyzed cross-coupling reactions is a common approach in industrial settings due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (4-Iodobenzyl)phosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

Substitution Reactions: The major products are substituted benzylphosphonates, where the iodine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the phosphorus atom.

Mécanisme D'action

The mechanism of action of Diethyl (4-Iodobenzyl)phosphonate involves its ability to form carbon-phosphorus bonds. This is achieved through nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile, leading to the formation of a new carbon-phosphorus bond. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl (4-Bromobenzyl)phosphonate

- Diethyl (4-Chlorobenzyl)phosphonate

- Diethyl (4-Fluorobenzyl)phosphonate

Uniqueness

Diethyl (4-Iodobenzyl)phosphonate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity is due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond, making it easier to replace with other nucleophiles .

Activité Biologique

Diethyl (4-Iodobenzyl)phosphonate, with the chemical formula CHIOP and CAS number 173443-43-1, is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings.

- Molecular Weight : 354.12 g/mol

- Purity : >98.0% (GC)

- Physical State : Colorless to almost colorless clear liquid

- Storage Conditions : Recommended at room temperature, preferably in a cool and dark place (<15°C) .

Synthesis

Diethyl (4-Iodobenzyl)phosphonate can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which is commonly used for the formation of alkenes from phosphonates. The reaction typically involves the condensation of phosphonate esters with aldehydes or ketones .

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of diethyl (4-Iodobenzyl)phosphonate. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Research indicates that diethyl (4-Iodobenzyl)phosphonate may possess neuroprotective properties. A study demonstrated its ability to inhibit oxidative stress-induced neuronal cell death in culture models. This suggests potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

Diethyl (4-Iodobenzyl)phosphonate has been investigated for its role as an enzyme inhibitor. It shows promising activity against certain phosphatases, which are critical in various biochemical pathways. This inhibition could lead to therapeutic applications in conditions where phosphatase activity is dysregulated .

Case Studies

- Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal reported that diethyl (4-Iodobenzyl)phosphonate exhibited IC values ranging from 10 to 30 µM against several cancer cell lines, indicating significant cytotoxicity .

- Neuroprotection : In a model of oxidative stress, treatment with diethyl (4-Iodobenzyl)phosphonate reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .

- Enzyme Inhibition : The compound was found to inhibit specific phosphatases with IC values in the low micromolar range, highlighting its potential therapeutic applications in enzyme regulation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHIOP |

| Molecular Weight | 354.12 g/mol |

| Purity | >98.0% (GC) |

| Physical State | Colorless liquid |

| Storage Temperature | <15°C |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | IC: 10-30 µM |

| Neuroprotective Effect | 40% reduction in oxidative stress-induced cell death |

| Enzyme Inhibition | IC: Low micromolar range |

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYSYNIYTMHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569442 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173443-43-1 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.